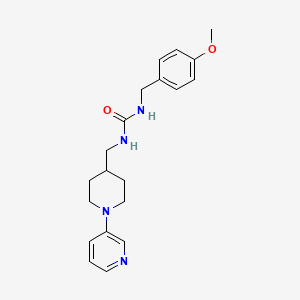

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

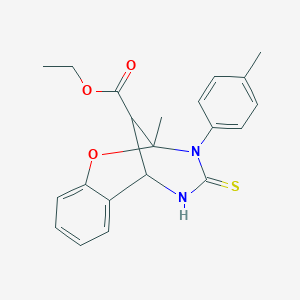

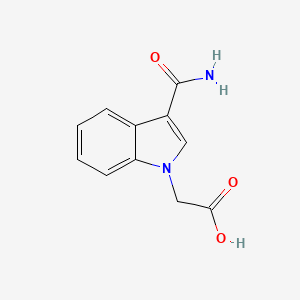

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide, also known as MPP, is a chemical compound that has been gaining attention in the scientific community due to its potential as an anticancer agent. MPP is a pyrimidine-based molecule that has been synthesized using various methods, and its mechanism of action involves inhibiting the activity of certain proteins in cancer cells. In

Scientific Research Applications

Synthesis and Optimization for Therapeutic Applications

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide, as part of the broader category of pyrimidine derivatives, has been explored for its potential therapeutic applications. The synthetic methodologies for pyrimidine derivatives have been developed to enhance pharmacological profiles, showcasing their versatility in drug design and development. For instance, a study focused on the flexible synthesis of 2,4,6-substituted pyrimidines highlights the chemical strategies employed to create compounds with enhanced GABAB receptor-enhancing properties (Verron et al., 2007). This research underscores the compound's potential in modulating neurotransmitter activity, which is critical in treating neurological disorders.

Anticonvulsant and Neuroprotective Effects

Further investigations into pyrimidine derivatives have uncovered their potential anticonvulsant properties. A library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholinopyrimidin moieties, demonstrated broad spectra of activity across preclinical seizure models. These findings suggest that such compounds could serve as novel therapeutic agents for epilepsy and related conditions, with some exhibiting superior safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2015).

Catalysis and Chemical Reactions

In the realm of chemical synthesis, the structural elements of this compound contribute to novel catalytic processes and reaction mechanisms. The study of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, synthesized via a Biginelli reaction, showcases the utility of these compounds in developing efficient and simple synthetic methods (Bhat et al., 2018). Such research not only advances our understanding of pyrimidine chemistry but also opens avenues for the creation of novel compounds with potential pharmaceutical applications.

Agricultural and Environmental Applications

The chemical properties of pyrimidine derivatives extend beyond pharmaceuticals into agricultural and environmental sciences. Research into the interaction of certain herbicides in soil demonstrated the transformation into unexpected residues, involving pyrimidine structures (Bartha, 1969). This underscores the environmental fate and behavior of pyrimidine-containing compounds, highlighting the need for understanding their ecological impacts.

Mechanism of Action

Target of Action

The primary targets of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)pentanamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system, while COX-2 is responsible for the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of NO and PGs .

Biochemical Pathways

The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it leads to a decrease in the concentration of pro-inflammatory mediators such as NO and PGs . This, in turn, reduces inflammation and its associated symptoms.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophage cells . This results in an overall decrease in the inflammatory response .

properties

IUPAC Name |

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-3-4-5-14(20)16-11-13-10-12(2)17-15(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHIGLVSAGYQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)